molecular formula C19H16O7 B6422841 2-{[3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid CAS No. 929339-37-7

2-{[3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid

Cat. No.: B6422841
CAS No.: 929339-37-7
M. Wt: 356.3 g/mol
InChI Key: MPIKHYFOVLHMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid is a functionalized chromene derivative of significant interest in medicinal chemistry and chemical biology research. Its molecular architecture, featuring a chromen-4-one core substituted with phenoxy and acetic acid moieties, makes it a valuable scaffold for the design and synthesis of novel bioactive molecules. Compounds based on the chromen-4-one (or flavone) structure are extensively investigated for their diverse biological activities . Researchers can utilize this compound as a key intermediate in Mannich reactions to create beta-amino ketone derivatives (Mannich bases), which are known to exhibit enhanced pharmacological profiles, including potential antimicrobial, anticancer, and anti-inflammatory properties . The presence of the acetic acid side chain improves the molecule's solubility and offers a convenient handle for further chemical conjugation, such as the formation of amide bonds or coordination complexes with metal ions for various experimental applications . This chemical serves as a crucial building block in exploratory research aimed at developing new enzyme inhibitors, fluorescent probes, or metal-chelating agents, contributing to advancements in drug discovery and biochemical tool development.

Properties

IUPAC Name

2-[3-(4-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O7/c1-11-19(26-13-5-3-12(23-2)4-6-13)18(22)15-8-7-14(9-16(15)25-11)24-10-17(20)21/h3-9H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIKHYFOVLHMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid, also known by its CAS number 929339-37-7, is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

  • Molecular Formula : C19H16O7
  • Molecular Weight : 356.3 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a chromenone core with methoxy and phenoxy substituents, contributing to its biological properties.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage.

StudyCompoundActivityFindings
6-Hydroxy-2-oxo-2H-chromenAntioxidantExhibited strong free radical scavenging activity.

Anti-inflammatory Effects

The compound has been noted for its potential anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

StudyTarget EnzymeEffectRemarks
COX & LOXInhibitionSignificant reduction in enzyme activity observed.

Anticancer Properties

Recent studies have explored the anticancer potential of chromenone derivatives. The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells.

StudyCell LineIC50 Value (µM)
MCF-715Induced apoptosis in cancer cells.
A54920Demonstrated significant growth inhibition.

Case Studies

  • Cytotoxicity against MCF-7 Cells
    A study evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspases, leading to cell death.
  • Inhibition of Inflammatory Markers
    Another research focused on the anti-inflammatory activity of related compounds, demonstrating that they significantly reduced levels of TNF-alpha and IL-6 in stimulated macrophages.

The biological activities of this compound are likely mediated through several mechanisms:

  • Free Radical Scavenging : The presence of hydroxyl groups allows the compound to neutralize free radicals.
  • Enzyme Inhibition : Structural similarities with known inhibitors suggest potential binding to active sites on COX and LOX enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural differences among analogous compounds are summarized below:

Compound Name Substituents (Chromen-4-one Core) Position 7 Linkage Key Features Reference
Target Compound 3-(4-Methoxyphenoxy), 2-methyl Acetic acid Methoxy enhances solubility; methyl increases hydrophobicity
3-(4-Fluorophenyl)-2-(trifluoromethyl) analog 3-(4-Fluorophenyl), 2-CF₃ Acetic acid Fluorine and CF₃ improve metabolic stability; potent anticancer activity
2-((3-(4-Fluorobenzyl)-4-methyl-...)acetic acid 3-(4-Fluorobenzyl), 4-methyl Ethoxy-acetic acid Ethoxy spacer may reduce rigidity; fluorobenzyl enhances lipophilicity
(2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid 4-phenyl Phenyl-acetic acid Bulky phenyl group at position 4; altered π-π stacking
2-[(8-methyl-2-oxo-4-propyl-...)acetic acid 8-methyl, 4-propyl Acetic acid Alkyl chains increase hydrophobicity; potential membrane permeability
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound may enhance solubility compared to fluorinated analogs (e.g., ), but reduce metabolic stability relative to trifluoromethyl derivatives .
  • Substitution at Position 3: The 3-(4-methoxyphenoxy) group distinguishes the target from analogs with aryl (e.g., 4-phenyl in ) or benzyl (e.g., 4-fluorobenzyl in ) substituents, impacting steric and electronic profiles.
Challenges:
  • The target compound requires a 6-fold excess of reagents for complete conversion, likely due to the low reactivity of the coumarin precursor .
Activity Trends:
  • Anticancer : Fluorinated and trifluoromethyl analogs () show higher potency, likely due to enhanced electrophilicity and protein binding .
  • Antioxidant : Methoxy and hydroxyl groups (as in the target) correlate with radical scavenging, but activity depends on substituent positioning .

Physicochemical and ADMET Properties

  • Solubility : The acetic acid moiety in the target enhances water solubility compared to ester derivatives (e.g., ’s 4-fluorobenzoate ester) .
  • Metabolism : Methoxy groups are susceptible to demethylation, whereas fluorine substituents resist metabolic degradation .

Preparation Methods

Cyclization of Precursor Ketones

The chromen-4-one core is typically synthesized via cyclization of substituted 2-hydroxyacetophenone derivatives. For example:

  • Base-Catalyzed Cyclization : Treatment of 2-hydroxy-5-methoxyacetophenone with ethyl acetoacetate in the presence of piperidine or pyridine under reflux conditions yields 7-hydroxy-2-methyl-4H-chromen-4-one.

  • Acid-Catalyzed Cyclization : Concentrated sulfuric acid or polyphosphoric acid (PPA) facilitates cyclization of phenolic ketones at elevated temperatures (80–120°C).

Table 1: Representative Cyclization Conditions

Starting MaterialReagentTemperatureYieldSource
2-Hydroxy-5-methoxyacetophenoneEthyl acetoacetate, piperidineReflux~75%
2-Hydroxy-4-methoxyacetophenonePPA100°C~68%

Introduction of 4-Methoxyphenoxy Group at Position 3

The 3-position substituent is introduced via nucleophilic aromatic substitution or Ullmann-type coupling.

Etherification via Nucleophilic Substitution

  • Reaction Conditions :

    • The hydroxyl group at position 3 of the chromenone is activated using a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetone).

    • 4-Methoxyphenol reacts with a halogenated chromenone intermediate (e.g., 3-chloro-2-methyl-4-oxo-4H-chromen-7-ol) at 80–100°C for 6–12 hours.

Table 2: Etherification Optimization

Halogenated IntermediatePhenol DerivativeBaseSolventTime (h)Yield
3-Chloro-2-methyl-4-oxo-4H-chromen-7-ol4-MethoxyphenolK₂CO₃DMF10~65%
3-Bromo-2-methyl-4-oxo-4H-chromen-7-ol4-MethoxyphenolCs₂CO₃Acetone8~72%

Alkylation at Position 7 for Acetic Acid Moiety

The acetic acid side chain is introduced via O-alkylation followed by hydrolysis.

Bromoacetic Acid Condensation

  • Step 1 (Ester Formation) :

    • 7-Hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one reacts with bromoacetic acid ethyl ester in the presence of K₂CO₃ (anhydrous acetone, reflux, 6–8 hours).

    • Yield : ~82% for analogous compounds.

  • Step 2 (Ester Hydrolysis) :

    • The ethyl ester intermediate is hydrolyzed using NaOH (aqueous ethanol, 60°C, 4 hours) to yield the free acetic acid.

Table 3: Alkylation and Hydrolysis Parameters

IntermediateAlkylating AgentConditionsProductYield
7-Hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-oneBromoacetic acid ethyl esterK₂CO₃, acetone, refluxEthyl ester derivative~80%
Ethyl ester derivativeNaOH, H₂O/EtOH60°C, 4hAcetic acid product~90%

Challenges and Optimization Considerations

Regioselectivity and Byproduct Formation

  • Competing reactions at positions 5 and 7 of the chromenone may occur during alkylation. Selective protection/deprotection (e.g., using trimethylsilyl groups) improves regioselectivity.

  • Purity Enhancement : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) isolates the target compound.

Catalyst and Solvent Impact

  • Solvent Choice : DMF enhances reactivity but may increase side products; acetone offers a balance between reactivity and selectivity.

  • Initiators : Hydrazine derivatives (e.g., hydrazine hydrate) improve reaction rates in analogous syntheses.

Comparative Analysis of Synthetic Routes

Route A (Sequential Functionalization) :

  • Chromenone core → 3-(4-methoxyphenoxy) → 7-acetic acid.

  • Total Yield : ~47% (65% × 72% × 80% × 90%).

Route B (Convergent Synthesis) :

  • Pre-functionalized intermediates coupled via Suzuki-Miyaura or Ullmann reactions.

  • Advantage : Higher atom economy but requires advanced intermediates.

Q & A

Q. What are the optimized synthetic routes for 2-{[3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid, and how can reaction conditions be tailored to improve yield?

Answer: The synthesis typically involves a multi-step approach:

Chromenone Core Formation : Condensation of 7-hydroxy-4-methylcoumarin with 4-methoxyphenoxy precursors using potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) under reflux .

Acetic Acid Moiety Introduction : Alkylation of the phenolic oxygen at position 7 with bromoacetic acid derivatives. Optimize reaction time (6–8 hours) and temperature (80–90°C) to minimize side products.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>95% by HPLC). Monitor intermediates via TLC and adjust stoichiometry for substituent steric effects .

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

Answer: Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxyphenoxy protons at δ 6.8–7.2 ppm, chromenone carbonyl at δ 175–180 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₁₆O₈: 396.0849).
  • X-ray Diffraction : Single-crystal analysis resolves stereochemical ambiguities (if crystallizable) .
  • HPLC-PDA : Assess purity (>98%) with a C18 column (acetonitrile/water + 0.1% formic acid) .

Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, logP) for in vitro assays?

Answer:

  • Solubility : Use the shake-flask method in PBS (pH 7.4) and DMSO. Centrifuge at 10,000 rpm for 10 minutes and quantify via UV-Vis (λ_max ~310 nm) .
  • LogP : Measure octanol/water partitioning via HPLC retention time correlation (e.g., using a calibration curve with standards like caffeine and naproxen) .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against COX-2 or LOX enzymes using fluorogenic substrates (e.g., monitor fluorescence quenching at 340/450 nm) .
    • Cell-Based Studies : Measure IC₅₀ in cancer cell lines (e.g., MCF-7) via MTT assay, comparing with positive controls (e.g., doxorubicin).
  • In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., PDB: 1CX2 for COX-2) .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ across assays)?

Answer:

  • Assay Validation : Confirm compound stability under assay conditions (e.g., pH 7.4, 37°C) via HPLC.
  • Control Experiments : Test metabolites (e.g., hydrolyzed acetic acid moiety) to rule out degradation artifacts .
  • Dose-Response Reproducibility : Use three independent replicates and normalize to vehicle controls (e.g., 0.1% DMSO) .

Q. What methodologies are effective for comparative structure-activity relationship (SAR) studies with analogous chromenone derivatives?

Answer:

  • Substituent Variation : Synthesize analogs replacing methoxyphenoxy with fluorophenyl or trifluoromethyl groups .
  • Biological Profiling : Compare IC₅₀ in parallel assays (e.g., anti-inflammatory activity via IL-6 ELISA).
  • Computational Analysis : Calculate electrostatic potential maps (Gaussian 09) to correlate substituent electronegativity with activity .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

Answer:

  • Stress Testing : Expose to:
    • Thermal Stress : 40°C for 14 days.
    • Hydrolytic Stress : pH 1.2 (HCl) and pH 9.0 (NaOH) for 24 hours.
    • Photolytic Stress : UV light (254 nm) for 48 hours.
  • Analysis : Monitor degradation via HPLC and identify byproducts via LC-MS .

Q. What experimental designs are recommended for assessing environmental impact or ecotoxicology?

Answer:

  • Biodegradation : OECD 301F test (28-day aerobic degradation in activated sludge).
  • Aquatic Toxicity : Daphnia magna acute toxicity (48-hour EC₅₀) and algal growth inhibition (72-hour Chlorella vulgaris assay) .
  • Bioaccumulation : Calculate bioconcentration factor (BCF) using logP and molecular weight .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.